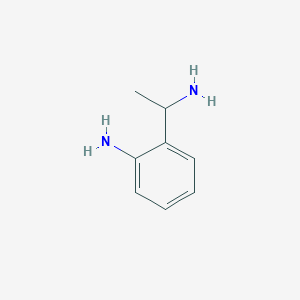

2-(1-Aminoethyl)aniline

Übersicht

Beschreibung

2-(1-Aminoethyl)aniline, also known as 2-(1-aminoethyl)benzenamine, is an organic compound with the chemical formula C8H12N2. It is a colorless to pale yellow crystalline solid with a characteristic ammonia-like odor. This compound is soluble in ethanol, chloroform, and ketone solvents but is almost insoluble in water . It is commonly used as an intermediate in the synthesis of dyes, fluorescent dyes, organic materials, drugs, pesticides, and antioxidants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One commonly used method for preparing 2-(1-aminoethyl)aniline involves the reaction of benzaldehyde with ethylenediamine in the presence of an appropriate catalyst. This reaction is typically carried out under neutral or basic conditions at an appropriate temperature and time . The general reaction scheme is as follows:

Benzaldehyde+Ethylenediamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and optimized catalyst systems to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Aminoethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Condensation: Condensation reactions with aldehydes or ketones can form imines or Schiff bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Condensation: Aldehydes or ketones in the presence of acid or base catalysts facilitate condensation reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or reduced functional groups.

Substitution: Halogenated or nitrated aromatic compounds.

Condensation: Imines or Schiff bases.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(1-Aminoethyl)aniline is utilized as a precursor in the synthesis of various heterocyclic compounds. Its bifunctional nature allows it to participate in key reactions such as:

- Buchwald-Hartwig Amination : Used for forming carbon-nitrogen bonds essential in drug development.

- Reductive Amination : Facilitates the synthesis of amines from ketones or aldehydes.

Notably, it has been effective in synthesizing imidazoles, which possess diverse biological properties and applications in pharmaceuticals .

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications:

- Anticancer Activity : Derivatives of this compound have shown cytotoxic effects against various cancer cell lines. For example, studies indicate significant reductions in cell viability at concentrations above 10 µM.

- Antimicrobial Properties : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for antibiotic development.

- Neuroprotective Effects : Some derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Biochemical Research

In biochemical assays, this compound acts as a substrate involved in enzyme interactions. Its nucleophilic properties enable it to participate in molecular recognition processes, influencing enzyme activity and function. This makes it relevant for studies aimed at understanding biochemical pathways and drug interactions.

Case Study 1: Anticancer Activity

A study published in Scientific Reports evaluated the cytotoxic effects of derivatives of this compound on human cancer cell lines. Results indicated potent anticancer properties with significant inhibition of tumor growth at specific concentrations.

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential use as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2-(1-aminoethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The exact molecular targets and pathways involved can vary based on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aniline (C6H5NH2): A primary aromatic amine with a simpler structure compared to 2-(1-aminoethyl)aniline.

N-Ethylaniline (C8H11N): Similar to this compound but with an ethyl group attached to the nitrogen atom.

N-Methylaniline (C7H9N): Similar to this compound but with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both an amino group and an ethyl group attached to the aromatic ring. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its specific properties, such as solubility and reactivity, also distinguish it from other similar compounds .

Biologische Aktivität

2-(1-Aminoethyl)aniline, also known as this compound hydrochloride or dihydrochloride, is a chemical compound classified as a substituted aniline. Its molecular formula is C8H12N2, with a molecular weight of approximately 172.65 g/mol. This compound has garnered interest in various fields due to its unique structural features, which include an aminoethyl group attached to the aniline core, enhancing its reactivity and biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure allows for significant interactions with biological molecules through mechanisms such as hydrogen bonding and nucleophilic attacks, making it relevant for studies in enzymology and medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Enzyme Interactions : It serves as a substrate in biochemical assays and is involved in enzyme interactions. The compound's ability to act as a nucleophile enables it to participate in various biochemical processes, influencing enzyme activity and molecular recognition.

- Potential Applications : Due to its structural characteristics, this compound is considered a potential building block for synthesizing pharmaceuticals. Its reactivity may allow it to form derivatives with enhanced biological properties.

Case Study 1: Enzyme Activity

A study investigated the interaction of this compound with specific enzymes, demonstrating its potential to modify enzyme activity. The compound was shown to influence the binding affinities of certain substrates, highlighting its role in enzymatic reactions and potential therapeutic applications .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The compound exhibited significant inhibitory effects on microbial growth, suggesting its potential use in developing new antimicrobial agents.

The mechanism of action for this compound involves several pathways:

- Nucleophilic Substitution : The amino group allows the compound to act as a nucleophile, participating in substitution reactions that can modify other biological molecules, including proteins and nucleic acids .

- Enzyme Modulation : By interacting with enzymes, the compound can alter their structure and function, leading to changes in metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Aniline | C6H5NH2 | Basic structure without aminoethyl substitution |

| 4-(1-Aminoethyl)aniline | C8H10N2 | Contains an aminoethyl group at the para position |

| 3-Amino-4-methylphenol | C7H9N | Contains a methyl group at the para position |

| N,N-Diethyl-aniline | C10H15N | Two ethyl groups attached to nitrogen |

The presence of the aminoethyl group distinguishes this compound from other anilines by enhancing its reactivity and biological activity, making it particularly valuable in synthetic organic chemistry and medicinal applications.

Eigenschaften

IUPAC Name |

2-(1-aminoethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQQOKKKXYRMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378054 | |

| Record name | 2-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39909-26-7 | |

| Record name | 2-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.